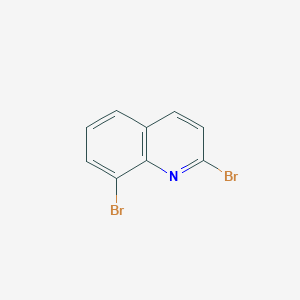

2,8-二溴喹啉

描述

Synthesis Analysis

The synthesis of 2,8-Dibromoquinoline involves a Stille coupling of 2,8-dibromoquinoline and 2-(tributylstannyl)pyridine, followed by a palladium-catalyzed cross-coupling .Molecular Structure Analysis

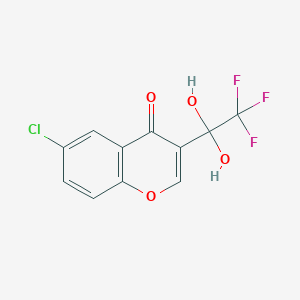

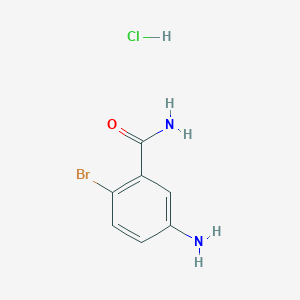

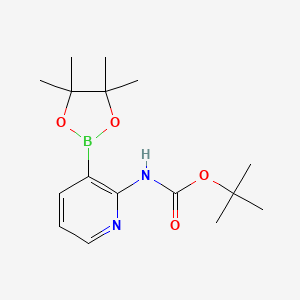

The molecular structure of 2,8-Dibromoquinoline is represented by the InChI code1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H . The key for this InChI code is DPABNLZUYUAAFA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2,8-Dibromoquinoline is a solid substance . It has a molecular weight of 286.95 . The IUPAC name for this compound is 2,8-dibromoquinoline .科学研究应用

Antifungal and Antivirulence Agent

2,8-Dibromoquinoline: has been identified as a compound with potent antifungal and antivirulence activity . It targets metal ion homeostasis, which is crucial for the survival of pathogenic organisms. By disrupting this balance, it effectively inhibits the growth of fungi and reduces the virulence of pathogens, making it a promising candidate for the development of new antifungal drugs.

Material Science

In the realm of material science , 2,8-Dibromoquinoline serves as a precursor for the synthesis of advanced materials . Its bromine groups are reactive sites that can be used to attach various functional groups, leading to the creation of novel materials with specific properties for industrial applications.

Chemical Synthesis

This compound plays a significant role in chemical synthesis as an intermediate . It is involved in the construction of complex molecules, particularly in the synthesis of pharmaceuticals and organic compounds that contain the quinoline scaffold.

Chromatography

2,8-Dibromoquinoline: can be utilized in chromatographic methods as a standard or reference compound . Its distinct chemical structure allows it to be used in the calibration of chromatographic systems and in the development of analytical methods for the detection of related compounds.

Proteomics Research

In proteomics research , 2,8-Dibromoquinoline is used as a biochemical tool . It can interact with proteins and enzymes, thereby helping in the study of protein functions, interactions, and the identification of potential drug targets.

Drug Discovery

As a versatile heterocyclic compound, 2,8-Dibromoquinoline is a vital scaffold for leads in drug discovery . It is part of the quinoline family, which is known for its wide range of biological activities, making it a valuable entity in medicinal chemistry.

Organic Electronics

The electronic properties of quinolines make them suitable for use in organic electronics . 2,8-Dibromoquinoline, with its easily modifiable structure, can be incorporated into organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Environmental Science

In environmental science , this compound can be studied for its interaction with various environmental factors . Understanding its degradation, persistence, and potential toxicity is essential for assessing its environmental impact and for the development of safer compounds.

安全和危害

When handling 2,8-Dibromoquinoline, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABNLZUYUAAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672820 | |

| Record name | 2,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dibromoquinoline | |

CAS RN |

871507-79-8 | |

| Record name | 2,8-Dibromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871507-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2,8-dibromoquinoline in chemical synthesis?

A: 2,8-Dibromoquinoline serves as a valuable starting material for creating diverse chemical structures. Its reactivity stems from the two bromine atoms, which can be selectively substituted in various reactions. For example, it's used in palladium-catalyzed coupling reactions like Suzuki, Sonogashira, and Stille couplings to introduce aryl, alkynyl, or other groups at the 2- and 8-positions. [, ]

Q2: How does 2,8-dibromoquinoline contribute to the development of Poly (Adenosine Diphosphate Ribose) Polymerase-1 (PARP-1) inhibitors?

A: Researchers utilize 2,8-dibromoquinoline as a starting point to synthesize quinoline-8-carboxamides, a new class of PARP-1 inhibitors. [] These inhibitors are designed to maintain a specific pharmacophore conformation through an intramolecular hydrogen bond, crucial for interacting with the PARP-1 enzyme. By introducing various substituents at the 2- and 3-positions of the quinoline ring, researchers can fine-tune the inhibitory potency of the resulting compounds. []

Q3: Can you provide an example of how 2,8-dibromoquinoline is used in the development of catalysts?

A: 2,8-Dibromoquinoline is a key component in synthesizing tridentate ligands, which are then used to create Group 4 metal complexes for ethylene polymerization catalysis. [] Specifically, reacting 2,8-dibromoquinoline with bis(o-hydroxyaryl) compounds creates a ligand precursor. This precursor, upon reaction with group 4 metal alkyls (like TiBn4 or ZrBn4), leads to different coordination modes with the metal center, yielding active polymerization catalysts when activated with MAO/borate cocatalysts. [] These catalysts have shown promising results in producing polyethylene copolymers with high molecular weights and multimodal molecular weight distributions, important factors in tailoring polymer properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)

amine dihydrochloride](/img/structure/B1372028.png)

![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)

![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)